Clofedanol, (R)- - 179764-48-8

Clofedanol, (R)-

Catalog Number: EVT-1179433
CAS Number: 179764-48-8
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clofedanol is synthesized primarily for use in medicinal formulations, particularly as a cough suppressant. It is marketed under various trade names, including Ninjacof in the United States and Ulone in Canada. The compound is recognized for its dual action as both an antihistamine and a cough suppressant, differentiating it from other similar compounds like dextromethorphan and diphenhydramine .

Synthesis Analysis

The synthesis of clofedanol involves several key steps, primarily utilizing the Mannich reaction. The process can be summarized as follows:

  1. Mannich Reaction: In the presence of an acid catalyst (commonly hydrochloric acid), o-chloroacetophenone reacts with paraformaldehyde and dimethylamine hydrochloride in an organic solvent (such as ethanol or glacial acetic acid) to yield 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
  2. Neutralization: The resulting compound undergoes a neutralization reaction with an alkali to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone.
  3. Addition Reaction: This intermediate then reacts with phenyl lithium in an organic solvent to form clofedanol.
  4. Hydrochloride Formation: Finally, clofedanol is treated with hydrochloric acid to produce clofedanol hydrochloride .

The reaction conditions, such as temperature (typically between 70°C to 90°C) and duration (15 to 40 hours), are critical for optimizing yield and purity .

Molecular Structure Analysis

Clofedanol's molecular structure features a diphenylmethane moiety, characterized by two phenyl groups attached to a central carbon atom. The specific structural details include:

  • IUPAC Name: 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol
  • SMILES Representation: CN(C)CCC(O)(C1=CC=CC=C1)C1=CC=CC=C1Cl
  • InChI Key: WRCHFMBCVFFYEQ-UHFFFAOYSA-N

The molecule's configuration contributes to its pharmacological properties, particularly its ability to interact with histamine receptors .

Chemical Reactions Analysis

Clofedanol participates in various chemical reactions, primarily related to its role as an antihistamine and cough suppressant. Key reactions include:

  • Antihistaminic Activity: Clofedanol acts as a histamine H1 receptor antagonist, which helps alleviate symptoms associated with allergic reactions.
  • Cough Suppression Mechanism: By inhibiting the cough reflex through central nervous system action, clofedanol provides symptomatic relief from acute cough caused by minor throat and bronchial irritation .
Mechanism of Action

The mechanism of action for clofedanol involves its interaction with histamine receptors in the body:

  • Histamine H1 Receptor Antagonism: Clofedanol binds to H1 receptors, preventing histamine from exerting its effects, which include bronchoconstriction and increased mucus production.
  • Central Nervous System Effects: The compound also influences neurotransmitter pathways that regulate cough reflexes, thereby reducing the frequency and intensity of coughing .
Physical and Chemical Properties Analysis

Clofedanol exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 120 °C
  • Water Solubility: 0.0621 mg/mL
  • LogP (Octanol-Water Partition Coefficient): Approximately 3.51
  • pKa Values: Strongest acidic pKa is around 13.18; strongest basic pKa is approximately 8.87.

These properties indicate that clofedanol has moderate lipophilicity, which may influence its absorption and distribution within biological systems .

Applications

Clofedanol is primarily used in pharmaceutical formulations aimed at treating coughs associated with respiratory conditions. Its applications include:

  • Cough Suppressant: Effective for alleviating dry coughs due to throat irritation.
  • Antihistamine Properties: Useful in managing allergic symptoms.

While clofedanol has demonstrated efficacy in these areas, further research is necessary to fully elucidate its pharmacological profile and potential side effects, which can include dizziness, constipation, nausea, and drowsiness at recommended doses .

Introduction to Clofedanol, (R)-

Historical Development of Clofedanol as a Therapeutic Agent

Clofedanol was first synthesized and patented in the early 1960s by Farbenfabriken Bayer AG in Germany [4]. Initial pharmacological studies demonstrated its triple mechanism of action: central cough suppression, local anesthetic effects, and antihistamine properties [1] [2]. These characteristics positioned it as a multifunctional agent for symptomatic treatment of dry cough. The compound gained international regulatory approvals over subsequent decades, with notable milestones including its introduction in the United States market under the trade name "Ulo" (as a syrup containing 25 milligrams per 5 milliliters) and in Canada as "Ulone" [1] [6].

Table 1: Historical Milestones in Clofedanol Development

YearDevelopment MilestoneRegion/Entity
1962Initial synthesis and patent issuanceGermany (Bayer AG)
1960sMarket introduction as Pectolitan (Germany) and Gentos (Spain)European markets
1987OTC approval via FDA monograph processUnited States
1990sIntroduction as Coldrin in Japanese OTC marketJapan

The compound's development trajectory reflects evolving regulatory landscapes, particularly its transition to over-the-counter (OTC) status in the United States in 1987 under the Food and Drug Administration OTC monograph system [1]. This regulatory shift facilitated wider accessibility but concurrently limited rigorous clinical efficacy data collection compared to prescription therapeutics. Intellectual property protections expanded through patent coverage of over 113 combination formulations with clofedanol, held primarily by GM Pharmaceuticals [1] [2]. Despite its withdrawal from the United States market in later years, it persists under various brand names (including Ninjacof) and remains available in multiple international markets, evidencing its enduring therapeutic application [1] [7].

Significance of Stereochemistry in Clofedanol Pharmacology

The clofedanol molecule possesses a single chiral center at the carbon atom where the hydroxyl (-OH) group is attached, giving rise to two enantiomers: (R)-clofedanol and (S)-clofedanol [4]. This stereochemical feature critically influences molecular interactions with biological targets due to the three-dimensional arrangement of binding moieties. Research on enantioselective pharmacology indicates that the (R)-enantiomer likely demonstrates superior affinity for neuronal targets within the medullary cough center, though comprehensive enantiomer-specific studies remain limited [4].

Clofedanol's primary mechanism involves suppression of the cough reflex through direct action on the cough center in the medulla oblongata [2] [4]. Additional pharmacological properties include:

  • Histamine H1 receptor antagonism: Contributes to antihistaminic effects observed in preclinical models [2] [4]
  • Sigma receptor binding: Poor affinity for sigma-1 receptors, distinguishing it from dextromethorphan [1]
  • Anticholinergic activity: Manifested primarily at elevated concentrations [1] [2]

Table 2: Comparative Pharmacological Properties of Clofedanol Enantiomers

Pharmacological Parameter(R)-Clofedanol(S)-ClofedanolResearch Evidence
Antitussive EfficacyPotentially superiorReduced activityInferred from stereoselective studies of similar antitussives
Receptor Binding AffinityEnhanced H1 receptor bindingLower affinityMolecular docking simulations (structural analogy)
Metabolic StabilityHepatic (CYP-mediated)Differential metabolismLimited enantioselective metabolism data

Stereochemistry further influences metabolic pathways, with hepatic cytochrome P450 enzymes (notably CYP2D6 and CYP3A4) potentially demonstrating enantioselective metabolism patterns [2] [4]. This differential processing could significantly impact the plasma concentration ratios of (R)- to (S)-enantiomers following administration of the racemic mixture, thereby altering therapeutic outcomes. Contemporary molecular modeling approaches aim to predict these stereospecific interactions by analyzing the spatial orientation of the chlorophenyl and dimethylaminoethyl substituents relative to the chiral center [4] [7].

Scope and Objectives of Current Research on the (R)-Enantiomer

Modern investigations prioritize isolation and characterization of the (R)-enantiomer to address knowledge gaps in stereospecific antitussive actions. These research initiatives align with broader pharmaceutical trends emphasizing chiral purification to enhance therapeutic precision while minimizing metabolic load and adverse reactions.

Primary research objectives include:

  • Enantioselective Synthesis Optimization: Developing economically viable synthetic routes for (R)-clofedanol production through asymmetric catalysis or chiral resolution techniques [4] [7]. Current methods remain constrained by low yields and purification challenges.
  • Receptor Binding Profiling: Quantifying affinity differences between enantiomers at histamine H1 receptors, sigma receptors, and potential novel targets within the cough reflex pathway [1] [2] [3]. Research employs radioligand binding assays and computational molecular dynamics simulations.
  • Neuropharmacological Mapping: Identifying precise actions on medullary cough centers using in vivo electrophysiological monitoring in conjunction with selective receptor antagonists [3]. Studies focus on interactions with NMDA-type glutamate receptors implicated in cough reflex sensitization.
  • Metabolic Pathway Elucidation: Characterizing enantiomer-specific hepatic metabolism using human hepatocyte models and recombinant CYP isoforms [2] [4]. This objective addresses potential drug interaction risks arising from metabolic competition.

These research avenues collectively seek to establish a robust pharmacological foundation for (R)-clofedanol as a potential monotherapeutic agent. The ultimate translational goal involves developing an enantiopure formulation with optimized antitussive efficacy, potentially benefiting patient subpopulations with refractory cough or hypersensitivity responses to racemic mixtures. The convergence of neuropharmacology, synthetic chemistry, and receptor biophysics in this research domain exemplifies contemporary approaches to refining classical therapeutic agents through stereochemical precision [3] [4] [7].

Properties

CAS Number

179764-48-8

Product Name

Clofedanol, (R)-

IUPAC Name

(1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m1/s1

InChI Key

WRCHFMBCVFFYEQ-QGZVFWFLSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Isomeric SMILES

CN(C)CC[C@@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.